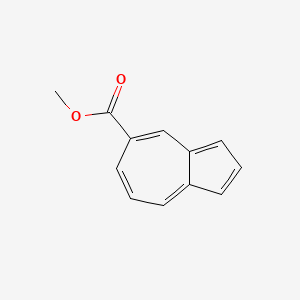

Methyl azulene-5-carboxylate

Description

Methyl azulene-5-carboxylate is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure. This compound is of interest in various fields due to its distinctive chemical and physical properties.

Properties

CAS No. |

54380-72-2 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl azulene-5-carboxylate |

InChI |

InChI=1S/C12H10O2/c1-14-12(13)11-7-3-5-9-4-2-6-10(9)8-11/h2-8H,1H3 |

InChI Key |

LJDMYRNJYQKQFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

[8+2] Cycloaddition Approach Using 2H-Cyclohepta[b]furan-2-ones

One of the most established methods for synthesizing azulene derivatives, including this compound, is through the [8+2] cycloaddition reaction involving 2H-cyclohepta[b]furan-2-ones and enol ethers or acetals. This method leverages the formation of a strained intermediate that undergoes decarboxylation and elimination to yield the azulene skeleton with functionalization at the five-membered ring, specifically at the 5-position.

- Reaction Conditions: High temperature (160–190 °C) in neat or aprotic solvents such as toluene.

- Key Steps:

- Formation of intermediate A via [8+2] cycloaddition.

- Decarboxylation to intermediate B .

- Elimination of alcohol to form the azulene derivative.

- Yields: Vary widely depending on substrates, from 11% to 99% for related azulene derivatives.

- Mechanism: The reaction proceeds via an equilibrium of acetals and orthoesters with enol ethers under thermal conditions, facilitating the cycloaddition (Scheme 12-15 in source).

This method is adaptable to various substituents and allows the synthesis of this compound analogs by selecting appropriate enol ether or acetal precursors.

Ring Expansion and C–H Functionalization Using Diazo Compounds

Another innovative synthetic route involves the selective ring expansion and C–H functionalization of azulene using metal catalysts and diazo reagents.

- Catalysts: Copper(II) hexafluoroacetylacetonate (Cu(hfacac)2) and silver triflate (AgOTf).

- Diazo Reagents: Various diazo compounds such as methyl phenyl diazoacetate, α-diazo-β-keto esters, and diazomalonate.

- Outcome: The reaction can selectively produce C–H alkylated azulene derivatives or ring-expanded products.

- Yields: For example, methyl 2-phenyl-2-[(3-phenyl)azulen-1-yl] acetate was obtained in 80% yield under mild conditions (25 °C).

- Selectivity: Controlled by the structure of the diazo compound; electron-donating substituents on the aryl group of diazoesters generally afford good yields (70–86%).

- Significance: This approach allows late-stage functionalization of azulene rings, enabling the preparation of this compound derivatives with high regioselectivity and functional group tolerance.

Industrial-Scale Production via Reduction and Deprotection Steps

For industrial applications, a multi-step process has been developed focusing on:

- Starting Compounds: Methylated azulene derivatives with protective groups (e.g., methyl esters and acylations).

- Key Reagents: Triethylsilane as reducing agent, trimethylsilyl trifluoromethanesulfonate as acid catalyst.

- Reaction Conditions: Conducted in acetonitrile at low temperatures (−10 to 0 °C) for 5–20 hours.

- Post-Treatment: Extraction with toluene and aqueous sodium hydrogencarbonate, followed by methanolysis with sodium methoxide.

- Advantages: Avoids use of chlorine-containing solvents, simplifies purification (no column chromatography), and achieves high yield with environmental considerations.

- Yields and Purity: High yields with industrial scalability; intermediates and final products are novel substances useful for further synthetic applications.

- Process Steps: Include reduction, deprotection, methylglycosylation, and acid/base treatments to afford this compound and related derivatives.

Comparative Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| [8+2] Cycloaddition with 2H-cyclohepta[b]furan-2-ones | High temp (160–190 °C), aprotic solvents | 11–99 | Versatile, allows various substitutions | Requires high temp/pressure, safety concerns |

| Ring Expansion & C–H Functionalization with Diazo Reagents | Cu(hfacac)2, AgOTf catalysts, diazo compounds | 70–86 | Mild conditions, regioselective functionalization | Limited to certain diazo reagents |

| Optimized Three-Step Synthesis | Sealed tube, inert atmosphere, high pressure | Up to 91 | High reproducibility, commercially viable | Requires specialized equipment |

| Industrial Reduction and Deprotection Process | Triethylsilane, TMS triflate, acetonitrile | High | Environmentally friendly, no chromatography | Multi-step, requires careful control |

Mechanistic Insights and Notes

- The [8+2] cycloaddition mechanism involves the formation of a strained intermediate that undergoes decarboxylation and elimination to yield the azulene core with substitution at the 5-position.

- Diazo compound structure critically influences the reaction pathway—some favor ring expansion, others C–H alkylation.

- Industrial processes focus on reducing and deprotecting intermediates under mild conditions to maximize yield and minimize environmental impact.

- Safety considerations are paramount due to high pressure and potential explosive intermediates in thermal cycloadditions.

Chemical Reactions Analysis

Types of Reactions

Methyl azulene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the azulene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in various substituted azulene derivatives .

Scientific Research Applications

Methyl azulene-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl azulene-5-carboxylate involves its interaction with various molecular targets. For instance, in photodynamic therapy, it generates singlet oxygen upon activation by light, which can induce cell death in targeted tissues . The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .

Comparison with Similar Compounds

Similar Compounds

Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.

Chamazulene: Found in chamomile oil, known for its soothing effects.

Uniqueness

Methyl azulene-5-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other azulene derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.